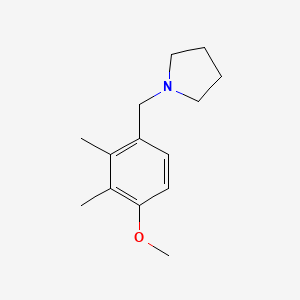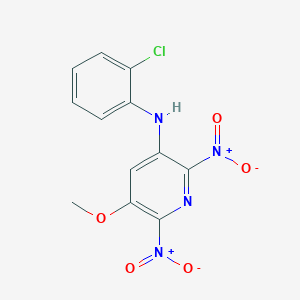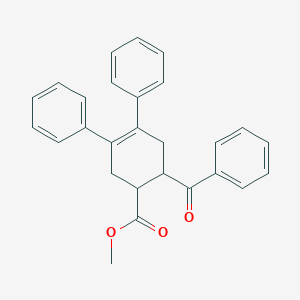
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of drugs known as GABA aminotransferase inhibitors. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity has been shown to have therapeutic effects in various neurological and psychiatric disorders. 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied, and its mechanism of action is well understood. However, 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It is a potent inhibitor of GABA aminotransferase, which can lead to side effects such as sedation and cognitive impairment. It also has a short half-life, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more selective and potent inhibitors of GABA aminotransferase. Another area of research is the investigation of the therapeutic potential of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in other neurological and psychiatric disorders. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide to better understand its therapeutic potential.
Conclusion
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA has been shown to have therapeutic effects in various disorders. 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more selective and potent inhibitors and investigation of its therapeutic potential in other disorders.
Métodos De Síntesis
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multi-step process starting from 4-chlorobenzaldehyde and 2,4-dichlorobenzoyl chloride. The final step involves the reaction of the intermediate compound with pyrrolidinecarboxylic acid to form 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis method has been optimized to produce high yields of pure 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This mechanism of action has been implicated in the treatment of various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O2/c18-11-1-4-13(5-2-11)22-9-10(7-16(22)23)17(24)21-15-6-3-12(19)8-14(15)20/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWLOLQXIJKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5177708.png)


![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5177727.png)
![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)
![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)